N-(2-{[2-(4-chlorophenyl)acetyl]amino}ethyl)nicotinamide N-(2-{[2-(4-chlorophenyl)acetyl]amino}ethyl)nicotinamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0866249
InChI: InChI=1S/C16H16ClN3O2/c17-14-5-3-12(4-6-14)10-15(21)19-8-9-20-16(22)13-2-1-7-18-11-13/h1-7,11H,8-10H2,(H,19,21)(H,20,22)
SMILES: C1=CC(=CN=C1)C(=O)NCCNC(=O)CC2=CC=C(C=C2)Cl
Molecular Formula: C16H16ClN3O2
Molecular Weight: 317.77 g/mol

N-(2-{[2-(4-chlorophenyl)acetyl]amino}ethyl)nicotinamide

CAS No.:

Cat. No.: VC0866249

Molecular Formula: C16H16ClN3O2

Molecular Weight: 317.77 g/mol

* For research use only. Not for human or veterinary use.

N-(2-{[2-(4-chlorophenyl)acetyl]amino}ethyl)nicotinamide -

Specification

Molecular Formula C16H16ClN3O2
Molecular Weight 317.77 g/mol
IUPAC Name N-[2-[[2-(4-chlorophenyl)acetyl]amino]ethyl]pyridine-3-carboxamide
Standard InChI InChI=1S/C16H16ClN3O2/c17-14-5-3-12(4-6-14)10-15(21)19-8-9-20-16(22)13-2-1-7-18-11-13/h1-7,11H,8-10H2,(H,19,21)(H,20,22)
Standard InChI Key BJLJQZCKJMMNSM-UHFFFAOYSA-N
SMILES C1=CC(=CN=C1)C(=O)NCCNC(=O)CC2=CC=C(C=C2)Cl
Canonical SMILES C1=CC(=CN=C1)C(=O)NCCNC(=O)CC2=CC=C(C=C2)Cl

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator